4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide
Description
4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class of chemicals Sulfonamides are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group connected to an amine group
Properties
Molecular Formula |
C16H14N4O4S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O4S2/c21-25(22,14-5-2-1-3-6-14)19-13-7-9-15(10-8-13)26(23,24)20-16-17-11-4-12-18-16/h1-12,19H,(H,17,18,20) |
InChI Key |
USVGYIJIWVWJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced using tin and hydrochloric acid to produce aniline.
Acetylation of Aniline: Aniline is acetylated in an aqueous medium to form acetanilide.
Sulfonation: Acetanilide reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.
Formation of Sulfonamide: The sulfonyl chloride intermediate reacts with pyrimidine-2-amine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzyme function .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: 4-Amino-N-(2-pyridyl)benzene sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide.
Uniqueness
4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual sulfonamide groups and pyrimidine moiety contribute to its versatility in various chemical reactions and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
